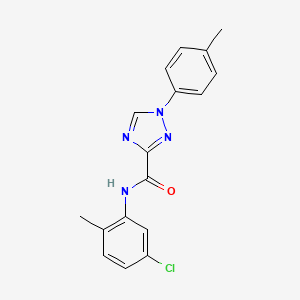![molecular formula C24H16N2O3 B13370811 2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370811.png)
2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzodioxole moiety with a pyrroloquinoline framework, making it a subject of study for its biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and bases such as cesium carbonate to facilitate the coupling of benzodioxole and pyrroloquinoline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one exerts its effects involves interactions with cellular targets. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular functions. In the context of anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Pyrroloquinoline derivatives: These compounds share the pyrroloquinoline framework and have various biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its combined structural features, which may confer distinct biological activities not observed in simpler analogs. Its dual presence of benzodioxole and pyrroloquinoline moieties makes it a versatile compound for further research and development.
Eigenschaften
Molekularformel |
C24H16N2O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C24H16N2O3/c27-24-23-19(13-26(24)16-10-11-20-21(12-16)29-14-28-20)25-18-9-5-4-8-17(18)22(23)15-6-2-1-3-7-15/h1-12H,13-14H2 |
InChI-Schlüssel |
KHWVXCJAEMSNPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)N1C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B13370736.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-b]pyridine-6,7-dione 6-(phenylhydrazone)](/img/structure/B13370737.png)
![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370752.png)
![2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one](/img/structure/B13370764.png)
![{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid](/img/structure/B13370770.png)
![tert-butyl 3-({[2-(4-isopropylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370775.png)

![3-(1-Adamantyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370785.png)
![1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
![2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370795.png)
![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)
